3alpha,24-Dihydroxyolean-12-en-27-oic acid
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Overview
Description
3alpha,24-dihydroxyolean-12-en-27-oic acid is a triterpenoid compound with the molecular formula C30H48O4. It is a derivative of oleanolic acid and is known for its various biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,24-dihydroxyolean-12-en-27-oic acid typically involves the hydroxylation of oleanolic acid. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3 and 24 positions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective hydroxylation .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and isolation from natural sources, such as plants. The compound can be isolated from the rhizomes of Astilbe koreana, where it is present in significant quantities. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3alpha,24-dihydroxyolean-12-en-27-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The hydroxyl groups at positions 3 and 24 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound. These derivatives can have different biological activities and potential therapeutic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3alpha,24-dihydroxyolean-12-en-27-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis.
Pathways Involved: By inhibiting PTP1B, the compound enhances insulin signaling pathways, leading to improved glucose uptake and metabolism.
Comparison with Similar Compounds
3alpha,24-dihydroxyolean-12-en-27-oic acid can be compared with other similar triterpenoid compounds:
3beta-hydroxyolean-12-en-27-oic acid:
3beta,6beta-dihydroxyolean-12-en-27-oic acid: Known as astilbic acid, this compound has an additional hydroxyl group at the 6 position, which affects its biological activity.
3beta-hydroxyurs-12-en-27-oic acid:
The uniqueness of this compound lies in its specific hydroxylation pattern and its potent inhibitory activity against PTP1B, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aR,6aR,6aR,6bR,9S,10R,12aR,14bR)-10-hydroxy-9-(hydroxymethyl)-2,2,4a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-26(3)15-16-30(24(33)34)19(20(26)17-25)7-8-22-27(4)11-10-23(32)28(5,18-31)21(27)9-12-29(22,30)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22+,23+,26+,27-,28+,29+,30+/m0/s1 |
InChI Key |
HQGWITLOHQUPBL-NFHCHMPHSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]1CC(CC2)(C)C)C(=O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C(=O)O)C)C |
Origin of Product |
United States |
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